molecular formula C16H17ClN6O3S2 B280348 4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide

4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No. B280348
M. Wt: 440.9 g/mol
InChI Key: DUYWLYDWYZXABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Mechanism of Action

4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. 4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide inhibits BTK activity, leading to the inhibition of downstream signaling pathways and induction of apoptosis.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide has been shown to inhibit BTK activity in B-cells, leading to the inhibition of downstream signaling pathways such as AKT, ERK, and NF-κB. This results in the induction of apoptosis and inhibition of cell proliferation. 4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide also has an effect on the immune system, as BTK is involved in the activation of immune cells such as macrophages and dendritic cells.

Advantages and Limitations for Lab Experiments

4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its specificity for BTK and its ability to inhibit downstream signaling pathways. However, 4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide has some limitations, including its potential toxicity and off-target effects.

Future Directions

There are several future directions for the study of 4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide. One potential area of research is the combination of 4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide with other targeted therapies, such as PI3K inhibitors or BCL-2 inhibitors, to enhance its efficacy. Another area of research is the investigation of 4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide in other B-cell malignancies, such as Waldenström macroglobulinemia or multiple myeloma. Additionally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes for patients.

Synthesis Methods

The synthesis of 4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with 4-aminophenyl sulfonamide, followed by cyclization with thionyl chloride to form the thiadiazole ring. The resulting compound is then reacted with ethyl chloroformate to obtain 4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide.

Scientific Research Applications

4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Preclinical studies have shown that 4-chloro-1-ethyl-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide can inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

properties

Molecular Formula

C16H17ClN6O3S2

Molecular Weight

440.9 g/mol

IUPAC Name

4-chloro-1-ethyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H17ClN6O3S2/c1-3-13-19-20-16(27-13)22-28(25,26)11-7-5-10(6-8-11)18-15(24)14-12(17)9-23(4-2)21-14/h5-9H,3-4H2,1-2H3,(H,18,24)(H,20,22)

InChI Key

DUYWLYDWYZXABO-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=C3Cl)CC

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=C3Cl)CC

Origin of Product

United States

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